molecular formula C20H17N3O2 B2528194 N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428363-17-0

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2528194
CAS No.: 1428363-17-0
M. Wt: 331.375
InChI Key: HNTSRYOGVRRQPA-UHFFFAOYSA-N
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Description

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorene and pyrazolo[3,2-b][1,3]oxazine moieties

Preparation Methods

The synthesis of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorene Derivative: The starting material, 9H-fluorene, is functionalized to introduce a reactive group at the 2-position.

    Cyclization: The functionalized fluorene undergoes cyclization with appropriate reagents to form the pyrazolo[3,2-b][1,3]oxazine ring system.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using high-throughput synthesis techniques and continuous flow reactors.

Chemical Reactions Analysis

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene or pyrazolo[3,2-b][1,3]oxazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    Fluorene Derivatives: Compounds like 9H-fluoren-9-ylidene derivatives share the fluorene core but differ in their functional groups and overall structure.

    Pyrazolo[3,2-b][1,3]oxazine Derivatives: These compounds have the same heterocyclic ring system but may have different substituents, leading to varied properties and applications.

The uniqueness of this compound lies in its specific combination of fluorene and pyrazolo[3,2-b][1,3]oxazine moieties, which imparts distinct chemical and physical properties.

Biological Activity

N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorene moiety, a pyrazole ring, and an oxazine ring. This structural complexity is significant as it contributes to the compound's interaction with biological systems.

Property Value
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 306.36 g/mol
CAS Number 1448075-92-0

This compound interacts with various biological macromolecules. The heterocyclic rings allow it to bind to specific enzymes or receptors, potentially modulating their activity. This interaction can lead to several biological effects:

  • Antimicrobial Activity : The compound may exhibit antimicrobial properties by inhibiting bacterial growth or affecting cell membrane integrity.
  • Antiproliferative Effects : Research indicates that similar compounds within its class have shown antiproliferative effects against cancer cell lines.

Biological Activity Studies

Several studies have investigated the biological activity of compounds related to this compound. Here are some key findings:

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of structurally related compounds against various cancer cell lines (breast, colon, and lung). The results indicated significant inhibition of cell proliferation in certain derivatives .
  • Mechanisms of Action :
    • The mechanisms underlying the antiproliferative activity were explored. It was found that the compounds did not inhibit dihydrofolate reductase (DHFR), suggesting alternative pathways for their antiproliferative effects .
  • Chemical Reactivity :
    • The compound can undergo oxidation and reduction reactions that modify its biological activity. For instance, oxidized derivatives may exhibit enhanced reactivity towards biological targets .

Case Study 1: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar pyrazole derivatives showed promising results against Gram-positive bacteria. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

In a study focusing on cancer therapeutics, derivatives of N-(9H-FLUOREN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE were tested against various cancer cell lines. Results demonstrated significant cytotoxicity in certain derivatives at micromolar concentrations .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(18-12-21-23-8-3-9-25-20(18)23)22-15-6-7-17-14(11-15)10-13-4-1-2-5-16(13)17/h1-2,4-7,11-12H,3,8-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTSRYOGVRRQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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